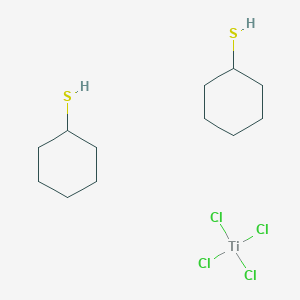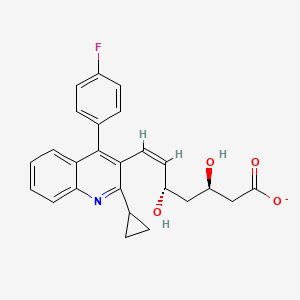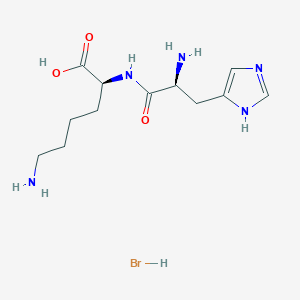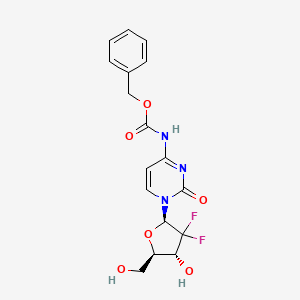
rac-(4E,6E)-5-Dehydroxy Rosuvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Rosuvastatin, including its derivatives such as "rac-(4E,6E)-5-Dehydroxy Rosuvastatin", involves complex chemical processes. A practical synthesis approach developed by Tartaggia et al. (2015) involves an efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate and a pyrimidinecarbaldehyde, forming a core structure of rosuvastatin. This method showcases an alternative to classical synthesis methods, emphasizing the formation of a double bond connecting the aromatic part with the statin's side chain, which is crucial for its biological activity (Tartaggia et al., 2015).
Molecular Structure Analysis
The molecular structure of Rosuvastatin and its derivatives is characterized by a complex arrangement of atoms that allows for its potent inhibitory action on HMG-CoA reductase. The molecule's hydrophilic nature, compared to other statins, is attributed to its distinct pharmacologic properties, which include a comparatively potent inhibition of the enzyme activity in both rat and human hepatic microsomes (McTaggart et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving Rosuvastatin, including esterification and lactonization, play a critical role in its pharmacological efficacy. The lactone form of statins, such as Rosuvastatin, is crucial for its bioactivation in the liver. The synthesis pathway utilizing the Wittig reaction, as demonstrated by Časar et al. (2010), represents a novel approach to forming the lactonized side chain, essential for the drug's activity (Časar et al., 2010).
Physical Properties Analysis
The physical properties of Rosuvastatin, such as solubility, crystallinity, and thermal stability, are critical for its formulation and bioavailability. Techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are commonly used to analyze these properties, providing insights into the drug's pharmacokinetics and pharmacodynamics profiles. These properties are not directly mentioned in the cited sources but are standard analytical techniques for such analysis.
Chemical Properties Analysis
The chemical properties of Rosuvastatin, including its reactivity, stability under various conditions, and interactions with other molecules, underpin its mechanism of action and therapeutic effects. Its ability to inhibit HMG-CoA reductase is a direct consequence of its chemical structure, particularly the presence of fluorophenyl and sulfonamide groups, which enhance its binding affinity and specificity to the enzyme (Hassouna, 2017).
Propiedades
Número CAS |
1346606-44-7 |
|---|---|
Nombre del producto |
rac-(4E,6E)-5-Dehydroxy Rosuvastatin |
Fórmula molecular |
C₂₂H₂₆FN₃O₅S |
Peso molecular |
463.52 |
Sinónimos |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
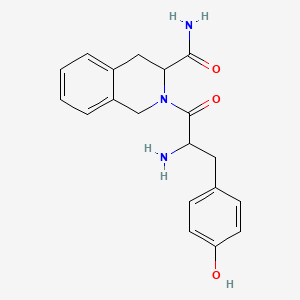
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
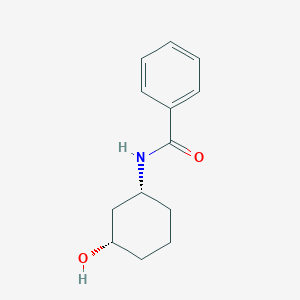
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
